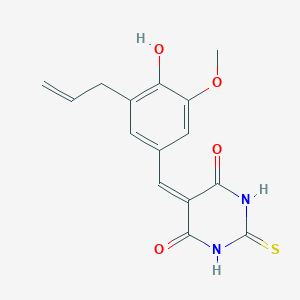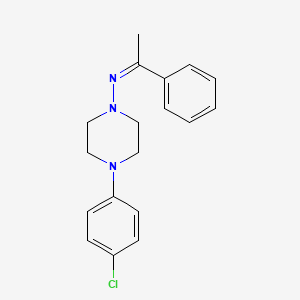![molecular formula C26H22N4O2 B5912247 N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B5912247.png)
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]diacetamide, commonly known as PPD, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in various fields, including medicine, biotechnology, and material science.
Wirkmechanismus
PPD exerts its biological activity through the inhibition of tubulin polymerization, which is essential for cell division. PPD binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting cell division. This mechanism of action is similar to that of other tubulin-binding agents, such as colchicine and vinblastine.
Biochemical and Physiological Effects:
PPD has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that PPD inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. PPD has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
PPD has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. Its mechanism of action is well-understood, making it a useful tool for studying the role of tubulin in cell division and other cellular processes.
One limitation of PPD is that its mechanism of action is not selective for cancer cells, meaning that it may also affect normal cells. Additionally, PPD has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well-understood.
Zukünftige Richtungen
There are several future directions for research on PPD. One area of interest is the development of PPD-based drugs for the treatment of cancer and other diseases. Researchers are also exploring the use of PPD as a building block for the synthesis of new materials with unique properties.
Another area of interest is the development of more selective tubulin-binding agents that target cancer cells specifically, reducing the risk of side effects. Additionally, researchers are investigating the use of PPD in combination with other drugs to enhance its efficacy and reduce the risk of resistance.
In conclusion, PPD is a promising compound that has potential applications in medicine, biotechnology, and material science. Its well-understood mechanism of action and ability to inhibit the growth of cancer cells make it a useful tool for scientific research. However, further studies are needed to fully understand its efficacy and safety in vivo and to explore its potential in new areas of research.
Synthesemethoden
PPD can be synthesized using a multi-step process that involves the reaction of 2-phenyl-4,6-dichloropyrimidine with 4,1-phenylenediamine in the presence of a catalyst. The resulting product is then treated with acetic anhydride to yield PPD. The synthesis of PPD is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.
Wissenschaftliche Forschungsanwendungen
PPD has been used in various scientific research applications, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, PPD has been studied for its potential use in the treatment of cancer and other diseases. PPD has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
In drug discovery, PPD has been used as a lead compound for the development of new drugs. Its unique structure and mechanism of action make it an attractive target for drug development.
In material science, PPD has been used as a building block for the synthesis of new materials with unique properties. Its ability to form stable complexes with metal ions makes it a useful ligand for the synthesis of metal-organic frameworks (MOFs) and other materials.
Eigenschaften
IUPAC Name |
N-[4-[6-(4-acetamidophenyl)-2-phenylpyrimidin-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2/c1-17(31)27-22-12-8-19(9-13-22)24-16-25(20-10-14-23(15-11-20)28-18(2)32)30-26(29-24)21-6-4-3-5-7-21/h3-16H,1-2H3,(H,27,31)(H,28,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCIWKRQRFYEGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[6-(4-Acetylamino-phenyl)-2-phenyl-pyrimidin-4-yl]-phenyl}-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-3-(4-nitrophenyl)acrylamide](/img/structure/B5912164.png)
![N-[4-(4-benzylidene-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5912173.png)



![{2-[(1,3-dimethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5912203.png)

![4-ethyl-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2H-chromen-2-one](/img/structure/B5912220.png)
![methyl [7-hydroxy-4-methyl-2-oxo-8-(1-pyrrolidinylmethyl)-2H-chromen-3-yl]acetate](/img/structure/B5912232.png)

![3-{[cyclohexyl(methyl)amino]methyl}-1,3-benzoxazol-2(3H)-one](/img/structure/B5912238.png)
![8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912258.png)
![1-methoxy-3-[(2-methyl-4-nitro-1H-imidazol-5-yl)thio]-2-propanol](/img/structure/B5912265.png)
